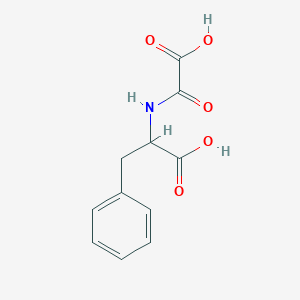

2-(Carboxyformamido)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxyformamido compounds are a class of organic compounds that contain a carboxylic acid group and a formamido group . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential medical applications .

Synthesis Analysis

The synthesis of carboxyformamido compounds often involves the reaction of carboxylic acids with formamide derivatives . The reaction conditions and catalysts used can vary depending on the specific compounds involved .Molecular Structure Analysis

The molecular structure of carboxyformamido compounds can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

Carboxylic acids, which are part of carboxyformamido compounds, can undergo a variety of reactions including esterification, reduction, and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of carboxyformamido compounds can be predicted using various computational methods. These properties include solubility, stability, and reactivity .Scientific Research Applications

Organic Synthesis

Carboxylic acids, including CFAP, serve as versatile building blocks in organic synthesis. CFAP can be used to synthesize small molecules, macromolecules, and natural or synthetic polymers. Its chemical structure, characterized by a highly polar carboxyl group (-COOH), makes it active in various organic reactions such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In the realm of nanotechnology, CFAP finds applications as a surface modifier. Researchers have employed carboxylic acids like CFAP to enhance the dispersion and incorporation of metallic nanoparticles (e.g., gold, silver) or carbon nanostructures (such as carbon nanotubes and graphene). By functionalizing these nanomaterials, CFAP contributes to improved properties and tailored behavior .

Polymer Chemistry

Carboxylic acids play a crucial role in polymer chemistry. CFAP can act as a monomer, an additive, or even a catalyst. When incorporated into polymer chains, it influences properties like solubility, mechanical strength, and thermal stability. Researchers explore CFAP-containing polymers for applications ranging from drug delivery to materials science .

Medical Field

CFAP’s properties make it relevant in the medical domain. It could be used as a precursor for drug synthesis or as a component in drug formulations. Additionally, its solubility in polar solvents facilitates drug delivery systems. Researchers investigate CFAP-based materials for targeted therapies and diagnostics .

Pharmacy and Drug Development

Carboxylic acids, including CFAP, are essential in pharmaceutical research. They participate in drug design, prodrug development, and optimization of pharmacokinetic properties. CFAP’s functional groups allow for specific interactions with biological targets, making it valuable for medicinal chemistry .

Surface Modification of Nanoparticles

CFAP can be employed to modify the surface of metallic nanoparticles (e.g., gold, silver) or other nanomaterials. By attaching CFAP to these surfaces, researchers enhance stability, reactivity, and compatibility with other materials. This has implications for catalysis, sensors, and nanocomposites .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(oxaloamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQWGBCNOHBNDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

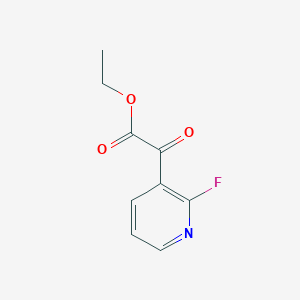

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2465114.png)

![Pyridin-3-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2465123.png)